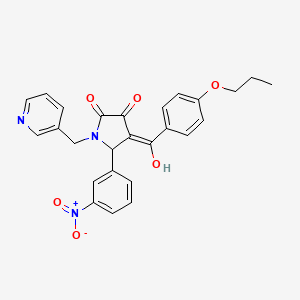
N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the inhibition of various cellular processes, including DNA synthesis and cell division. The compound has been shown to target specific proteins and enzymes involved in these processes, leading to the disruption of normal cellular function and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potent cytotoxic activity against cancer cells, the compound has also been shown to exhibit anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One of the major areas of research is in the development of new drugs for the treatment of cancer. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Other potential applications of the compound include the development of new drugs for the treatment of diabetes, Alzheimer's disease, and other inflammatory conditions. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on normal cells.
Synthesemethoden
The synthesis of N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction between 5-bromo-2-methoxybenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-29-22-13-12-20(25)14-17(22)16-26-27-23(28)21-15-24(21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16,21H,15H2,1H3,(H,27,28)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCCGCJAXJLFM-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)

![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5366408.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)

![(1S,5R)-3-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366460.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5366469.png)